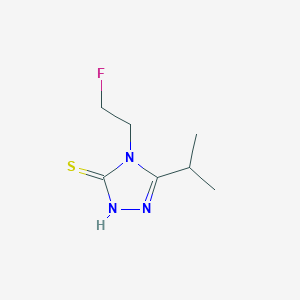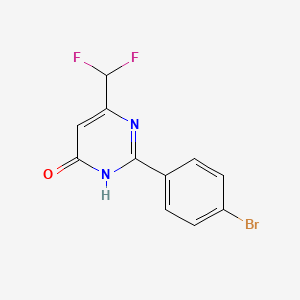
2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromophenyl group and a difluoromethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with difluoromethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group may enhance the compound’s stability and binding affinity, while the bromophenyl group can facilitate interactions with hydrophobic pockets in the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-2-chloropyrimidin-4-ol
- 2-(4-Bromophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-ol
- 5-(4-Bromophenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4-ol
Uniqueness
2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is unique due to the presence of both bromophenyl and difluoromethyl groups, which confer distinct chemical properties
Properties
Molecular Formula |
C11H7BrF2N2O |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7BrF2N2O/c12-7-3-1-6(2-4-7)11-15-8(10(13)14)5-9(17)16-11/h1-5,10H,(H,15,16,17) |
InChI Key |
FHLHZTHHAPBDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
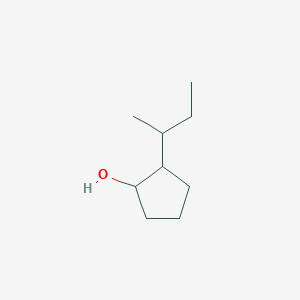
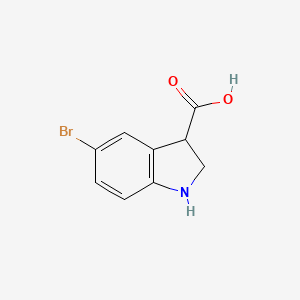
![Bicyclo[3.2.2]nonan-1-ol](/img/structure/B13342113.png)
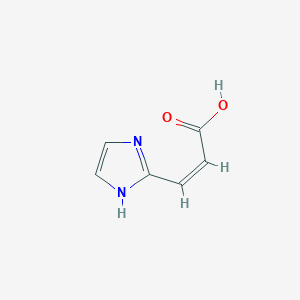
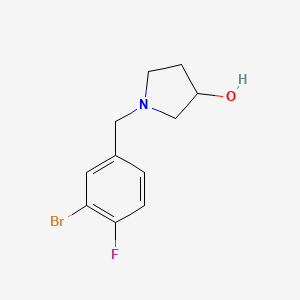
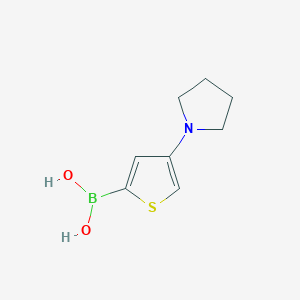
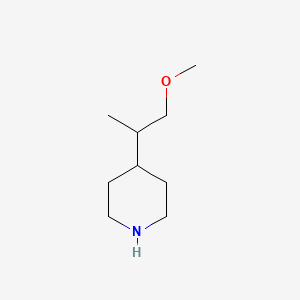
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
